molecular formula C13H9FO2 B12336704 2-Fluoro-4-phenoxybenzaldehyde

2-Fluoro-4-phenoxybenzaldehyde

Cat. No.: B12336704
M. Wt: 216.21 g/mol
InChI Key: BBNCRWHXHKOUHY-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9FO2. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a phenoxy group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Fluoro-4-phenoxybenzaldehyde involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of 4-fluoro-3-phenoxybenzyl bromide, which is reacted with hexamethylenetetramine and then heated with acids to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-phenoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-phenoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenoxybenzaldehyde depends on its specific application. In biological systems, it may act as a fluorescent probe by binding to specific biomolecules and altering its fluorescence properties. The molecular targets and pathways involved can vary depending on the specific probe design and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group, which can influence its reactivity and applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

IUPAC Name

2-fluoro-4-phenoxybenzaldehyde

InChI

InChI=1S/C13H9FO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H

InChI Key

BBNCRWHXHKOUHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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